molecular formula C12H15N3O B3006360 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1152505-75-3

1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Cat. No. B3006360
M. Wt: 217.272
InChI Key: RIRDPELMTAWASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential as antimicrobial agents, among other therapeutic applications. The methoxybenzyl group attached to the pyrazole ring can influence the compound's chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the construction of the pyrazole ring followed by various functionalization reactions. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, as reported in one study, involved the preparation of benzamides from substituted benzyl compounds, which were then screened for antimicrobial activity . Another study described the synthesis of 1,3,5-trisubstituted pyrazoline derivatives using 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides as starting materials, showcasing the versatility of methoxybenzyl-substituted compounds in synthesizing heterocyclic derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine and its derivatives have been synthesized and characterized in various studies. For example, one study reported the efficient synthesis of related compounds through a one-pot reductive amination process, highlighting the compound's significance in synthetic chemistry (Becerra, Rojas, & Castillo, 2021).

Antimicrobial and Antifungal Activities

  • Some derivatives of 1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine have been explored for their antimicrobial properties. For instance, a series of substituted benzamides were synthesized and evaluated for antibacterial and antifungal activities, showing potent antimicrobial activities against various pathogens (Raju et al., 2010).

Structural and Supramolecular Studies

  • The compound's derivatives have been utilized in structural and supramolecular studies. Research has been conducted on pyrazole Schiff bases derived from this compound, examining their molecular structures, hydrogen-bonded supramolecular architectures, and potential as antibacterial agents (Feng et al., 2018).

Antiproliferative Activities

  • The compound's relevance in cancer research is notable, with derivatives being synthesized and tested for antiproliferative effects on various cancer cell lines. Studies have explored its role as a scaffold for developing antitumor agents, showing competitive activities against reference standards in melanoma cells (Kim et al., 2011).

properties

IUPAC Name

2-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-7-14-15(12(9)13)8-10-5-3-4-6-11(10)16-2/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRDPELMTAWASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CC=CC=C2OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

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